In Vivo Xenograft Potency Advantage: GRD081 Exhibits 2–3× Higher Tumor Growth Inhibition Than BEZ235 in A549 and U87-MG Models
In head-to-head in vivo studies conducted by the originating laboratory, GRD081 demonstrated 2–3 times higher tumor growth inhibitory power than BEZ235 in both A549 non-small cell lung cancer and U87-MG human glioblastoma nude mouse xenograft models [1]. This was observed despite the two compounds showing similar in vitro IC50 values against mTORC1, mTORC2, and all four Class I PI3K isoforms (α, β, γ, δ) [1]. The in vivo superiority suggests that factors beyond target binding affinity—such as pharmacokinetic exposure, tissue distribution, or metabolic stability—favor GRD081 over BEZ235 in intact organism models.
| Evidence Dimension | In vivo tumor growth inhibition in xenograft models |
|---|---|
| Target Compound Data | GRD081: 2–3× higher inhibitory power versus BEZ235 (absolute tumor growth inhibition values not publicly disclosed; unpublished data cited in the peer-reviewed toxicity study) |
| Comparator Or Baseline | BEZ235 (dactolisib): baseline inhibitory power in the same models |
| Quantified Difference | GRD081 shows 2–3× higher inhibitory power than BEZ235 |
| Conditions | A549 non-small cell lung cancer and U87-MG human glioblastoma nude mouse xenograft models; oral administration (unpublished data from the Research Laboratory of Hishen Medicine Co., Ltd., cited in Xia et al., 2013) |
Why This Matters
Procurement of GRD081 for in vivo efficacy studies is supported by a documented efficacy advantage over BEZ235 in clinically relevant solid tumor xenograft models, reducing the risk of negative in vivo results that have plagued other dual PI3K/mTOR inhibitors at the clinical stage.
- [1] Xia Z, Gao T, Zong Y, Zhang X, Mao Y, Yuan B, Lu G. Evaluation of subchronic toxicity of GRD081, a dual PI3K/mTOR inhibitor, after 28-day repeated oral administration in Sprague-Dawley rats and beagle dogs. Food Chem Toxicol. 2013 Dec;62:687-98. (See Introduction: GRD081 in vivo comparison to BEZ235.) View Source
